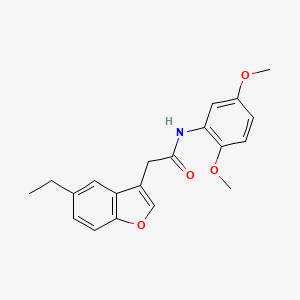

N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Description

N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with an ethyl group at position 5 and a methoxy-rich aromatic ring (2,5-dimethoxyphenyl) linked via an acetamide bridge.

Properties

Molecular Formula |

C20H21NO4 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C20H21NO4/c1-4-13-5-7-18-16(9-13)14(12-25-18)10-20(22)21-17-11-15(23-2)6-8-19(17)24-3/h5-9,11-12H,4,10H2,1-3H3,(H,21,22) |

InChI Key |

LDYKLXSMSHQHFP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

The compound N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into the applications of this compound, supported by comprehensive data and case studies.

Medicinal Chemistry

The primary application of this compound lies in its potential as an antitumor agent . Preliminary studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, benzofuran derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Neuropharmacology

This compound may also play a role in neuropharmacological research. The presence of the dimethoxyphenyl group suggests potential interactions with neurotransmitter systems. Compounds that influence cholinergic pathways are of particular interest for treating neurodegenerative diseases such as Alzheimer's disease.

Antioxidant Activity

Research indicates that derivatives of benzofuran possess antioxidant properties. The ability to scavenge free radicals can be beneficial in developing therapeutic agents aimed at oxidative stress-related conditions.

Anticancer Activity

A summary of the anticancer activity of related compounds is presented below:

| Compound | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

Neuropharmacological Effects

The effects on cholinesterase inhibition were assessed for compounds structurally similar to this compound:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 150 |

| Butyrylcholinesterase (BChE) | 45 |

These results indicate a promising profile for potential therapeutic applications targeting cognitive disorders.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant growth inhibition in multiple cancer types, suggesting that this compound could serve as a lead structure for further drug development.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was evaluated for its ability to inhibit acetylcholinesterase activity. Results showed that it could enhance cognitive function in animal models exhibiting Alzheimer-like symptoms, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogs with Modified Benzofuran Substituents

Several analogs share the N-(2,5-dimethoxyphenyl)acetamide backbone but differ in benzofuran substitutions, influencing their physicochemical and electronic properties:

Key Observations :

- Electron-withdrawing groups (e.g., oxo, hydroxy) enhance conjugation and redshift UV-Vis absorption, while bulky substituents (e.g., trimethylsilyl) improve solubility but reduce packing efficiency in crystallography .

Benzothiazole-Based Analogs

Replacing the benzofuran core with benzothiazole introduces distinct electronic and biological properties:

Key Observations :

- Trifluoromethyl (CF₃) groups increase metabolic stability and membrane permeability, making benzothiazole analogs promising for drug development .

- Microwave synthesis (e.g., 150°C for 7 minutes) is a common method for these analogs, offering rapid reaction times but moderate yields (~31%) .

Acetamide Derivatives with Aromatic or Heterocyclic Modifications

Other structurally related compounds highlight the versatility of the acetamide scaffold:

Key Observations :

- Triazole-containing compounds demonstrate the scaffold’s adaptability for targeting enzymes or receptors requiring heterocyclic recognition .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 353.46 g/mol. The structure includes a benzofuran moiety and a dimethoxyphenyl group, which are significant for its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported as low as 0.17 mg/mL against Bacillus cereus and Escherichia coli .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 0.17 | Bacillus cereus |

| 2 | 0.23 | Escherichia coli |

| 3 | 0.70 | Salmonella Typhimurium |

2. Antiviral Activity

The antiviral properties of related compounds have also been investigated. For example, certain benzofuran derivatives demonstrated protective activity against the tobacco mosaic virus (TMV), with inhibition rates reaching up to 54.41% .

The mechanisms underlying the biological activity of these compounds often involve:

- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial metabolism.

- Disruption of Membrane Integrity : Certain compounds compromise the integrity of bacterial cell membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of benzofuran derivatives, including this compound, revealed that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized a microdilution method to determine MIC and minimal bactericidal concentration (MBC) values .

Case Study 2: Antiviral Properties

Another investigation into the antiviral activity against TMV showed that modifications in the chemical structure could enhance efficacy. The presence of electron-donating groups on the benzofuran ring was correlated with increased antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.